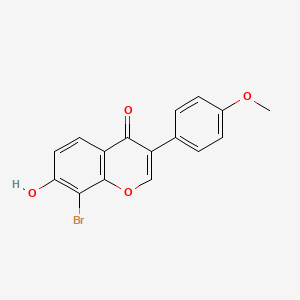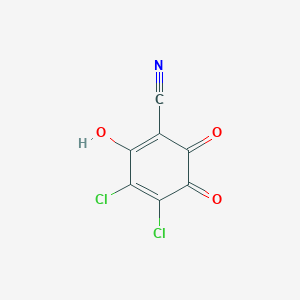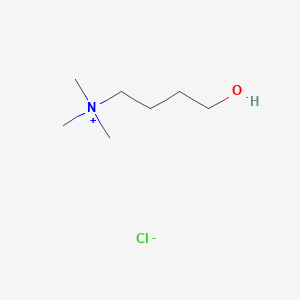![molecular formula C12H27N5 B14303035 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane CAS No. 117257-88-2](/img/structure/B14303035.png)
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is a complex organic compound known for its unique structure and properties. It is a bicyclic compound containing five nitrogen atoms, which makes it a polyamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines under specific conditions to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s polyamine structure makes it useful in studying cellular processes and interactions.
Wirkmechanismus
The mechanism of action of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s polyamine structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazabicyclo[8.2.2]hexadecane
- 1,4,7,10,13,16-Hexaazabicyclo[14.2.2]octadecane
Uniqueness
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is unique due to its specific bicyclic structure and the presence of five nitrogen atoms. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
117257-88-2 |
|---|---|
Molekularformel |
C12H27N5 |
Molekulargewicht |
241.38 g/mol |
IUPAC-Name |
1,4,7,10,13-pentazabicyclo[11.2.2]heptadecane |
InChI |
InChI=1S/C12H27N5/c1-3-14-5-7-16-9-11-17(12-10-16)8-6-15-4-2-13-1/h13-15H,1-12H2 |
InChI-Schlüssel |
RCVAPWJFQRVQMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN2CCN(CCNCCN1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


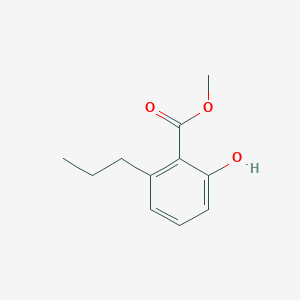

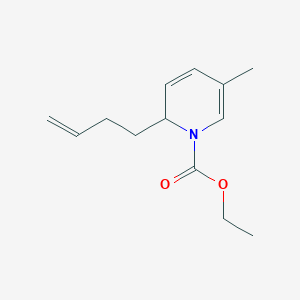
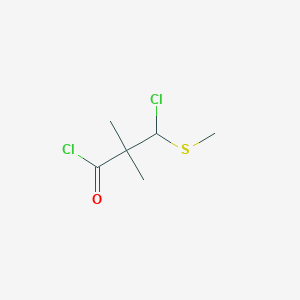
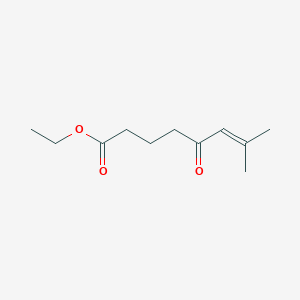
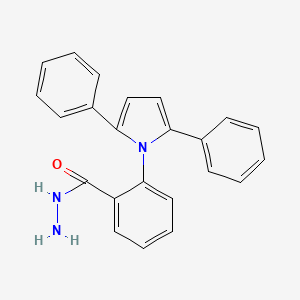
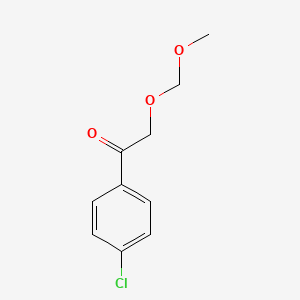
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
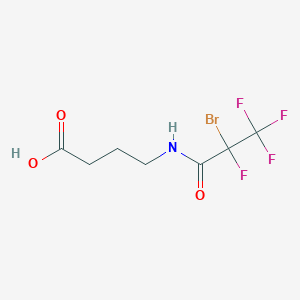
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
